Methyl 2-(5-bromo-2-methoxyphenyl)acetate
Overview
Description
“Methyl 2-(5-bromo-2-methoxyphenyl)acetate” is a chemical compound with the molecular formula C10H11BrO3 and a molecular weight of 259.1 . It is also known by other names such as “methyl 5-bromo-2-methoxyphenylacetate” and “Methyl 5-bromo-2-methoxybenzeneacetate” among others .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11BrO3/c1-13-9-4-3-8(11)5-7(9)6-10(12)14-2/h3-5H,6H2,1-2H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” has a boiling point of 171-173 °C (under a pressure of 18 Torr) and a density of 1.473 g/cm3 (at 22 °C) .Scientific Research Applications
Synthesis and Structural Analysis
- Methyl 2-(5-bromo-2-methoxyphenyl)acetate has been identified as a compound resulting from certain chemical reactions, such as the reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate, yielding isomeric products. This compound's crystal structure was analyzed, providing insights into its molecular configuration and potential applications in further chemical synthesis processes (Lee et al., 2017).
Applications in Large-Scale Synthesis
- The compound is significant in the synthesis of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and alkyl 2-(5-hydroxypyrimidin-2-yl)acetate. An efficient methodology for accessing 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores has been developed, indicating its usefulness in large-scale synthesis and the potential for rapid access to various heterocyclic analogues (Morgentin et al., 2009).
Isolation and Characterization from Marine Sources
- Bromophenol derivatives, including compounds related to this compound, have been isolated from the red alga Rhodomela confervoides. These derivatives, such as 2-(3-bromo-5-hydroxy-4-methoxyphenyl)-3-(2,3-dibromo-4,5-dihydroxyphenyl)propionic acid and its methyl ester, have been structurally characterized, hinting at the compound's presence in natural sources and potential biological applications (Zhao et al., 2004).
Antioxidant Activities
- Nitrogen-containing bromophenols related to this compound, isolated from Rhodomela confervoides, have shown significant radical scavenging activity. These findings suggest potential applications in food and pharmaceutical fields as natural antioxidants due to their potent antioxidant properties (Li et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 symbol, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki-miyaura cross-coupling . This reaction is widely applied in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds .
Mode of Action
They can participate in various types of reactions, including nucleophilic substitutions and coupling reactions .
Properties
IUPAC Name |
methyl 2-(5-bromo-2-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-4-3-8(11)5-7(9)6-10(12)14-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWQAOTZAMADBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621370 | |
Record name | Methyl (5-bromo-2-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294860-58-5 | |
Record name | Methyl (5-bromo-2-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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